7-Bromo-6-methoxy-1H-indazole
Description
Significance of Indazole Scaffolds in Modern Chemical Research
Indazole derivatives are a cornerstone of modern medicinal chemistry due to their wide range of pharmacological activities. nih.gov These compounds are recognized for their therapeutic potential in various domains, including oncology, inflammation, and infectious diseases. The versatility of the indazole nucleus allows for diverse substitutions, leading to a vast chemical space for the development of new therapeutic agents. nih.gov The structural features of indazoles, including their aromaticity and the presence of nitrogen atoms, play a crucial role in their interaction with biological targets like enzymes and receptors. The development of novel synthetic methods to construct and modify indazole scaffolds remains an active area of research, aiming to produce derivatives with enhanced biological activities. benthamdirect.comingentaconnect.com
Overview of Halogenated and Alkoxy-Substituted Indazoles in Academic Studies
The introduction of halogen atoms and alkoxy groups onto the indazole scaffold significantly influences the molecule's physicochemical properties and biological activity. Halogenation, particularly with bromine, can enhance a compound's reactivity in cross-coupling reactions, which are pivotal for synthesizing more complex molecules. nih.gov Halogenated indazoles are often used as key intermediates in the synthesis of pharmaceutical drugs. nih.gov
Alkoxy groups, such as the methoxy (B1213986) group, can alter a molecule's polarity, solubility, and electronic properties. The presence of a methoxy group can enhance electrophilic substitution reactions on the indazole ring. Studies have shown that the strategic placement of alkoxy groups can lead to improved potency and selectivity in biological targets. For instance, some methoxy-substituted indazole derivatives have shown enhanced inhibitory activity against certain kinases. rsc.org
Research Scope and Focus on 7-Bromo-6-methoxy-1H-indazole and its Derivatives
Research on this compound and its derivatives primarily focuses on its utility as a versatile building block in organic synthesis. The bromine atom at the 7-position serves as a handle for introducing various functional groups through cross-coupling reactions, while the methoxy group at the 6-position modulates the electronic and steric properties of the molecule. A derivative, this compound-3-carboxylic acid methyl ester, has been investigated for its potential as an inhibitor of human neutrophil elastase, an enzyme implicated in inflammatory processes. The synthesis of this and related derivatives often involves multi-step processes, including bromination and methoxylation of an indazole precursor.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₈H₇BrN₂O | 227.06 | Bromine at C7, Methoxy at C6 |
| 6-Bromo-5-methoxy-1H-indazole | C₈H₇BrN₂O | 227.06 | Bromine at C6, Methoxy at C5 |
| 7-Bromo-5-methoxy-1H-indazole | C₈H₇BrN₂O | 227.061 | Bromine at C7, Methoxy at C5 fluorochem.co.uk |
| 1H-Indazole | C₇H₆N₂ | 118.14 | Parent indazole scaffold |
The exploration of compounds like this compound and its analogs continues to be a dynamic area of chemical research. The strategic combination of halogen and alkoxy substituents on the indazole core provides a powerful platform for the design and synthesis of novel molecules with tailored properties for a range of scientific applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-6-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNNAGDQXPYXMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305120 | |
| Record name | 1H-Indazole, 7-bromo-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374651-66-7 | |
| Record name | 1H-Indazole, 7-bromo-6-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 7-bromo-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Bromo 6 Methoxy 1h Indazole and Its Analogues
Classical and Contemporary Synthetic Pathways
The construction of the indazole core, particularly with the specific substitution pattern of 7-Bromo-6-methoxy-1H-indazole, can be achieved through several established and innovative routes.
Fischer Indole (B1671886) Synthesis Approaches
The Fischer indole synthesis, a cornerstone in the synthesis of indole and indazole derivatives, is a viable method for producing compounds like 7-methoxy-1H-indazole. This reaction typically involves the acid-catalyzed cyclization of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. rsc.org For instance, the synthesis can commence with a suitably substituted phenylhydrazine which, upon reaction with a carbonyl compound, undergoes cyclization to form the indazole ring system. researchgate.net
While direct application to this compound is less commonly detailed, the principles of the Fischer synthesis are foundational. The strategy would necessitate starting with a precursor like (2-bromo-3-methoxyphenyl)hydrazine. The reaction conditions, particularly the choice of acid catalyst and solvent, are critical for achieving good yields and preventing side reactions.
Transition Metal-Catalyzed Cyclization Reactions
Modern synthetic organic chemistry has been revolutionized by the advent of transition metal-catalyzed reactions, which offer high efficiency and selectivity. researchgate.net These methods are particularly effective for constructing heterocyclic systems like indazoles.
The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, provides a powerful tool for constructing indazole precursors. thieme-connect.dethieme-connect.com This methodology can be employed in a domino sequence where an initial Sonogashira coupling is followed by an intramolecular cyclization to form the indazole ring. rsc.orgrsc.org For example, a 2-iododiazene can be coupled with an ethynyl-substituted thiocarbamate, leading to a cascade of reactions that assemble the indazole-containing biheteroaryl structure. rsc.org This approach allows for the simultaneous generation of multiple bonds and rings in a single operational step. rsc.orgrsc.org
The versatility of this method allows for the synthesis of a wide array of substituted indazoles by varying the coupling partners. thieme-connect.dethieme-connect.com The reaction conditions, including the choice of palladium and copper catalysts, ligands, and base, are crucial for the success of the transformation. rsc.org
| Reactants | Catalyst System | Product | Key Features |
| 2-Iododiazene, Ethynyl substituted thiocarbamate | Pd/Cu relay catalysis | Indazole-containing biheteroaryls | Domino Sonogashira coupling/azaenyne cycloisomerization/Barton–Kellogg reaction. rsc.orgrsc.org |
| 5-Bromo-3-iodoindazoles, Terminal alkynes | Pd(PPh₃)₄, CuI | 3-Alkynyl-5-bromoindazoles | Selective coupling at the more reactive C3-iodo position. thieme-connect.de |
This table provides examples of Sonogashira coupling reactions used in the synthesis of indazole analogues.
Palladium-catalyzed intramolecular C-H amination has emerged as a step- and atom-economical strategy for the synthesis of N-heterocycles, including indazoles. jst.go.jp This approach avoids the need for pre-functionalized starting materials, directly converting a C-H bond into a C-N bond. jst.go.jp The synthesis of indazoles via this method often involves the cyclization of substrates like benzophenone (B1666685) tosylhydrazones. jst.go.jpnih.gov
The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with an oxidant like Cu(OAc)₂. jst.go.jp The presence of an electron-donating group, such as a methoxy (B1213986) group on the benzene (B151609) ring, has been shown to promote the reaction, leading to good to high yields of the corresponding indazole. nih.gov This highlights the potential of this method for the synthesis of methoxy-substituted indazoles.
| Substrate | Catalyst System | Product | Key Features |
| Benzophenone tosylhydrazones | Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ | 3-Substituted indazoles | Intramolecular C-H amination. jst.go.jpnih.gov |
| (Z)-N-Ts-dehydroamino acid esters | Pd(OAc)₂, Oxone | Indazoles | Oxidative C-H amination. dovepress.com |
This table illustrates the use of palladium-catalyzed C-H amination for indazole synthesis.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the formation of 1,2,3-triazoles. science.govnih.govscispace.com This methodology can be adapted for the synthesis of complex heterocyclic systems that incorporate an indazole moiety. The reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. scispace.comresearchgate.net
For instance, an indazole derivative bearing an azide group can be reacted with a terminal alkyne to append a triazole ring to the indazole core. researchgate.netresearchgate.net One-pot procedures have been developed where an in-situ generated azide from a bromo-precursor undergoes cycloaddition, streamlining the synthetic process. researchgate.net The reaction is known for its mild conditions, high yields, and broad functional group tolerance. science.govnih.gov
| Azide Component | Alkyne Component | Catalyst System | Product |
| 1-(2-Azidopropyl)-7-bromo-6-methoxy-1H-indazole | Various terminal alkynes | Cu(I) source | Triazole-substituted indazoles. chemsrc.com |
| In-situ generated 6-nitroindazole (B21905) azide | N-terminal alkynes | CuSO₄·5H₂O, Ascorbic acid | Nitroindazolyl-triazole hybrids. researchgate.net |
This table showcases the application of CuAAC in the synthesis of indazole-containing molecules.
Palladium-Catalyzed C-H Amination Reactions
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. ajrconline.orgresearchgate.net This technology has been successfully applied to the synthesis of indazole derivatives. ajrconline.orgresearchgate.net
For example, the synthesis of 1-aryl-1H-indazoles can be achieved in a one-pot, two-step microwave-assisted procedure. researchgate.net The initial condensation of a 2-halobenzaldehyde with a phenylhydrazine to form the arylhydrazone, followed by a copper-catalyzed intramolecular N-arylation, can both be efficiently conducted under microwave irradiation. researchgate.net This approach significantly reduces reaction times from hours to minutes. researchgate.net Microwave heating has also been effectively used in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups onto a bromo-indazole core. nih.gov
| Reaction Type | Reactants | Conditions | Product |
| Cyclization of hydrazones | Salicylaldehyde, Hydrazine hydrates | Microwave heating | 1-H-Indazoles. ajrconline.org |
| Intramolecular N-arylation | 2-Halobenzaldehydes, Phenylhydrazines | CuI/diamine, Microwave heating | 1-Aryl-1H-indazoles. researchgate.net |
| Suzuki-Miyaura Coupling | 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, Arylboronic acids | Pd catalyst, Microwave heating | 3-Aryl pyrazolo[1,5-a]pyrimidin-5(4H)-one. nih.gov |
This table highlights the efficiency of microwave-assisted synthesis in preparing indazole derivatives.
Regioselective Annulation and Cyclocondensation Routes
Regioselective annulation and cyclocondensation reactions represent powerful strategies for constructing the indazole ring system from acyclic or simpler cyclic precursors. These methods often involve the formation of key nitrogen-nitrogen and carbon-carbon bonds in a controlled manner to yield the desired indazole isomer.
One prominent approach involves the rhodium(III)-catalyzed C-H bond functionalization and cyclative capture of azobenzenes with aldehydes. acs.org This method provides a one-step, highly functional group-compatible synthesis of substituted N-aryl-2H-indazoles. The reaction proceeds via a formal [4+1] annulation, where the azo moiety acts as an internal nucleophile to trap the initial aldehyde addition product. acs.org The regioselectivity of this transformation can be controlled by both electronic and steric factors of the substituents on the azobenzene (B91143) ring. For instance, electron-donating groups on one of the aryl rings of an unsymmetrical azobenzene direct C-H functionalization to that ring, while significant steric hindrance can override this electronic preference. acs.org
Domino benzannulation represents another effective strategy. For example, a one-pot domino process using o-chloropyrazolyl ynones and nitromethane (B149229) derivatives has been developed to create diversely functionalized indazole frameworks. researchgate.net Similarly, cyclization of arylhydrazones derived from 2-bromobenzaldehydes can be used for the regioselective synthesis of 1-alkyl-1H-indazoles. researchgate.net
Furthermore, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines offers a route to various 2-aryl-2H-indazoles. organic-chemistry.org This highlights the utility of transition-metal catalysis in achieving regioselective ring closure.
| Method | Precursors | Catalyst/Reagents | Key Features | Reference |
| Rh(III)-Catalyzed Annulation | Azobenzenes, Aldehydes | Rh(III) complex | Formal [4+1] annulation, high functional group tolerance, controllable regioselectivity. | acs.org |
| Domino Benzannulation | o-Chloropyrazolyl ynones, Nitromethane derivatives | Base | One-pot tandem Michael addition-cyclization. | researchgate.net |
| Hydrazone Cyclization | 2-Bromobenzaldehydes, Hydrazines | Pd(OAc)₂, dppp, t-BuONa | Forms 1-alkyl-1H-indazoles. | researchgate.netthieme-connect.de |
| Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | Palladium catalyst | Forms 2-aryl-2H-indazoles. | organic-chemistry.org |
Precursor Synthesis and Functional Group Transformations
The synthesis of this compound often relies on the careful construction of appropriately substituted precursors followed by key functional group interconversions. A common strategy involves starting with a pre-functionalized benzene ring and building the pyrazole (B372694) portion of the indazole.
For instance, the synthesis can begin with a methoxy-substituted aniline (B41778) or nitrobenzene (B124822) derivative. A plausible pathway to a related compound, 7-bromo-6-chloro-1H-indazole, involves the cyclization of halogenated aniline precursors, which can be achieved under copper- or palladium-catalyzed conditions. For this compound, a synthetic route could start from 6-methoxy-1H-indazole, which is then regioselectively brominated at the C7 position. The introduction of the bromine atom is a critical functional group transformation. Reagents like N-bromosuccinimide (NBS) are widely used for the regioselective bromination of indazoles. chim.itnih.gov The reaction conditions, including the solvent and temperature, must be carefully controlled to achieve the desired C7 selectivity and avoid bromination at other positions, such as C3 or C5. chim.itnih.gov
Another approach involves starting with a precursor that already contains some of the required substituents. For example, the synthesis could begin from 4-nitroindazole, which is reduced to 4-aminoindazole. nih.gov This amino group can then be transformed or used to direct subsequent functionalizations. The methoxy group can be introduced via nucleophilic aromatic substitution or by methylation of a corresponding hydroxy-indazole precursor.
| Transformation | Precursor | Reagent(s) | Product | Reference |
| C7-Bromination | 4-Substituted-1H-indazole | N-Bromosuccinimide (NBS) | 7-Bromo-4-substituted-1H-indazole | nih.gov |
| C3-Bromination | 1H-Indazole | N-Bromosuccinimide (NBS) | 3-Bromo-1H-indazole | chim.it |
| Methoxylation | Hydroxy-indazole | Methyl iodide, Base | Methoxy-indazole | |
| Diazotization/Cyclization | Substituted Aniline | NaNO₂, Acid | Indazole Core | thieme-connect.de |
| Amino Group Formation | Nitro-indazole | Fe/NH₄Cl | Amino-indazole | nih.gov |
Control of Regioselectivity and Tautomeric Preference in Indazole Synthesis
The indazole ring system exhibits annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole. nih.govbohrium.com The 1H-tautomer is generally more thermodynamically stable. nih.govd-nb.info This tautomerism presents a significant challenge in synthesis, particularly during N-alkylation or N-acylation reactions, which can yield a mixture of N1 and N2 substituted products. nih.gov
Controlling regioselectivity is therefore a critical aspect of indazole chemistry. The outcome of N-substitution reactions is influenced by several factors, including the nature of the electrophile, the base and solvent used, and the electronic and steric properties of substituents on the indazole ring. nih.govnih.gov
For example, studies on the N-alkylation of various substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor the formation of the N1-alkylated product. nih.gov Conversely, the presence of electron-withdrawing groups at the C7 position, such as nitro (NO₂) or methoxycarbonyl (CO₂Me), can lead to excellent N2 regioselectivity. nih.govd-nb.info This directing effect is crucial for synthesizing specific isomers. The regioselective C7 bromination of NH-free 4-substituted indazoles has also been achieved with high efficiency using NBS, enabling subsequent functionalization at that specific position through methods like the Suzuki-Miyaura cross-coupling reaction. nih.gov
The choice of protecting groups can also be used to direct substitution patterns and control tautomeric preference during a synthetic sequence. vulcanchem.com Advanced NMR techniques, such as NOESY and HMBC, are essential tools for unambiguously determining the structure of the resulting N1 and N2 regioisomers. bohrium.com
Green Chemistry Principles in the Synthesis of Bromo-methoxy-indazoles
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like indazoles to reduce environmental impact. ijprt.org These principles focus on using less hazardous chemicals, employing environmentally benign solvents, improving energy efficiency, and minimizing waste. ijprt.orgacs.org
For the synthesis of halogenated indazoles, significant progress has been made in developing metal-free and environmentally friendly methods. An unprecedented metal-free regioselective halogenation of 2H-indazoles has been developed, which can be performed in green solvents such as ethanol (B145695) or even water. rsc.org This approach allows for the highly selective synthesis of mono-halogenated products simply by controlling the reaction conditions and stoichiometry of the halogenating agent (e.g., NBS). rsc.org
One-pot, multi-component reactions are another cornerstone of green synthesis. A heterogeneous copper oxide nanoparticle catalyst supported on activated carbon has been used for the one-pot synthesis of 2H-indazoles from 2-bromobenzaldehydes, amines, and sodium azide in PEG-400, a green solvent. acs.org This method not only avoids hazardous solvents but also allows for the recycling of the catalyst. acs.org Furthermore, the use of microwave irradiation as an alternative heating source can significantly reduce reaction times and energy consumption compared to conventional heating methods. thieme-connect.deijprt.org
| Green Chemistry Approach | Description | Advantages | Reference |
| Metal-Free Halogenation | Direct C-H halogenation using reagents like NBS without a metal catalyst. | Avoids toxic metal waste, milder conditions. | rsc.org |
| Use of Green Solvents | Reactions performed in water, ethanol, or PEG-400 instead of traditional volatile organic compounds. | Reduced environmental pollution, increased safety. | acs.orgrsc.org |
| Heterogeneous Catalysis | Using solid-supported catalysts like CuO on activated carbon. | Easy separation of catalyst from the reaction mixture, catalyst recyclability. | acs.org |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced solvent usage, time, and energy; higher overall efficiency. | acs.org |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Drastically reduced reaction times, often improved yields. | thieme-connect.deijprt.org |
Chemical Reactivity and Derivatization of the 7 Bromo 6 Methoxy 1h Indazole Core
Electrophilic Aromatic Substitution Reactions on the Indazole Ring
The benzene (B151609) portion of the indazole ring is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents—the ortho, para-directing methoxy (B1213986) group at C6 and the deactivating, ortho, para-directing bromo group at C7—govern the regiochemical outcome of these reactions. The methoxy group strongly activates the C5 position towards electrophilic attack. Conversely, the C7-bromo group deactivates the ring, but any substitution it directs would also favor the C5 position.
While specific examples for 7-bromo-6-methoxy-1H-indazole are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on substituted indazoles apply. ambeed.comsmolecule.comambeed.com For instance, nitration of a related 7-nitroindazole (B13768) has been shown to proceed at the C3 position, though this is influenced by the specific reaction conditions and the nature of the indazole tautomer. chim.it
Nucleophilic Substitution and Coupling Reactions at the Bromine Moiety
The bromine atom at the C7 position is a key handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. ambeed.com This aryl bromide is a versatile substrate for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is one of the most effective methods for creating C-C bonds by reacting the aryl halide with an organoboronic acid in the presence of a palladium catalyst. rsc.orgnih.gov This reaction is tolerant of a wide range of functional groups and is frequently used to introduce aryl or heteroaryl substituents at the C7 position. rsc.orgnih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the active catalyst. rsc.org
Other important palladium-catalyzed reactions applicable to the C7-bromo position include:
Buchwald-Hartwig Amination: For the formation of C-N bonds.
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
Heck Reaction: For the formation of C-C double bonds with alkenes.
A study on the C7-functionalization of 4-substituted-7-bromo-1H-indazoles demonstrated successful Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids, showcasing the utility of this approach. nih.gov
Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling of 7-Bromoindazoles
| Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| (4-methoxyphenyl)boronic acid | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ / 1,4-Dioxane/H₂O | 7-(4-methoxyphenyl)-4-sulfonamido-1H-indazole derivative | 78 | nih.govresearchgate.net |
| (Thiophen-2-yl)boronic acid | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ / 1,4-Dioxane/H₂O | 7-(Thiophen-2-yl)-4-amido-1H-indazole derivative | 76 | nih.govresearchgate.net |
Table data is illustrative, based on reactions with 4-substituted-7-bromo-1H-indazoles.
Functionalization at Nitrogen Atoms (N1 and N2)
The indazole core possesses two nitrogen atoms, N1 and N2, both of which can be functionalized. The regioselectivity of these reactions is a critical aspect of indazole chemistry, often influenced by reaction conditions such as the base, solvent, and the nature of the electrophile, as well as by the substitution pattern on the indazole ring. beilstein-journals.org Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.org
The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The outcome is highly dependent on the reaction parameters. beilstein-journals.org
Steric and Electronic Effects: Substituents on the indazole ring significantly impact the N1/N2 ratio. For example, studies have shown that electron-withdrawing groups at the C7 position can favor the formation of the N2-alkylated product. beilstein-journals.orgresearchgate.net
Reaction Conditions: The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. beilstein-journals.orgresearchgate.net In contrast, other conditions, such as Mitsunobu reactions, can show a preference for the N2 position. beilstein-journals.org
N-acylation of indazoles typically occurs with acylating agents like acid chlorides or anhydrides. While both nitrogen atoms can be acylated, the reaction often favors the N1 position. This preference is sometimes explained by the initial formation of the kinetically favored N2-acyl product, which then rearranges to the more thermodynamically stable N1-acyl indazole. beilstein-journals.org
Regioselective Alkylation and Arylation
C3-Functionalization Strategies
The C3 position of the indazole ring is another important site for derivatization. While less nucleophilic than the nitrogen atoms, it can be functionalized through various strategies, often following an initial deprotonation. chim.itnih.gov
Introducing a halogen atom at the C3 position creates a valuable synthetic handle for subsequent cross-coupling reactions. chim.it
Iodination: C3-iodination is commonly achieved by treating the indazole with iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF. chim.itrsc.org This method has been successfully applied to various substituted indazoles. For example, 5-methoxyindazole was quantitatively iodinated at C3 under similar conditions. chim.it
Bromination: The regioselective introduction of a bromine atom at C3 is frequently accomplished using N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) or chloroform. chim.it More recently, an efficient, ultrasound-assisted bromination of indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been developed, showing good yields and tolerance for various functional groups, including methoxy substituents. rsc.orgrsc.org
Table 2: Reagents for Halogenation of the Indazole Core
| Reaction | Position | Reagent(s) | Typical Conditions | Reference |
|---|---|---|---|---|
| Bromination | C7 | N-Bromosuccinimide (NBS) | DMF, controlled temperature | nih.gov |
| Iodination | C3 | Iodine (I₂), KOH | DMF or Dioxane | chim.it |
| Bromination | C3 | N-Bromosuccinimide (NBS) | Acetonitrile or Chloroform | chim.it |
Alkylation, Alkenylation, and Arylation at C3
The direct introduction of carbon-based substituents at the C3 position of the 1H-indazole core represents a significant synthetic challenge due to the inherent lack of nucleophilicity at this carbon. nih.govmit.edu However, several advanced strategies have been developed to achieve these transformations effectively.
Alkylation and Alkenylation:
Direct C3-alkylation and C3-alkenylation reactions are relatively rare. nih.gov A prominent strategy to overcome the low reactivity of the C3 position is through an "umpolung" or polarity reversal approach. This involves converting the typically nucleophilic indazole into an electrophilic species. For instance, the use of N-(benzoyloxy)indazoles as electrophilic partners in copper hydride (CuH)-catalyzed reactions enables highly C3-selective allylation. nih.govmit.edu This method allows for the efficient preparation of C3-allyl-1H-indazoles, including those with challenging quaternary stereocenters. nih.govmit.edu
Another powerful technique involves the regioselective zincation at the C3 position of N1-protected indazoles, which can then react with various electrophiles. chim.it For example, using bis(2,2,6,6-tetramethylpiperidinyl)zinc (B8334181) (TMP₂Zn), a C3-zincated indazole intermediate can be formed, which subsequently undergoes reactions such as allylation. chim.it
Arylation:
C3-arylation of the indazole nucleus is a crucial transformation for building molecular complexity. Palladium-catalyzed direct C-H arylation has emerged as a primary method, although it often requires careful optimization due to the inert nature of the C3 C-H bond in 1H-indazoles. nih.govrsc.orgresearchgate.net The reactivity at C3 is notably lower compared to the C3 position in 2H-indazoles or other positions on the indazole ring, such as C7. researchgate.netmdpi.com
To facilitate C3-arylation, N-protection of the indazole is often necessary. chim.itnih.gov The choice of catalyst, ligand, and solvent is critical for achieving high selectivity and yield. nih.govrsc.org
| Catalyst System | Arylating Agent | Solvent | Key Features | Reference(s) |
| Pd(II)/Phenanthroline | ArI or ArBr | Toluene, Chlorobenzene | Enables C3-arylation without silver additives. | nih.govrsc.org |
| Pd(OAc)₂ / PPh₃ | Aryl Halides | Water | A mild and efficient method for C3-arylation of 1H-indazoles. | researchgate.netresearchgate.net |
| Pd(OAc)₂ | Aryl Bromides | DMA | Phosphine-free conditions for C3-arylation of N-protected 2H-indazoles. | researchgate.net |
This table summarizes selected catalytic systems for the C3-arylation of the indazole core.
Metalation followed by cross-coupling is an alternative route to C3-arylated indazoles. chim.it Regioselective C3-zincation of N1-protected indazoles, followed by a Negishi coupling reaction with aryl halides, provides a versatile method for introducing a wide range of (hetero)aryl groups at this position. chim.it
Nitration, Amination, Borylation, Sulfenylation, and Selenylation at C3
The introduction of heteroatom-based functional groups at the C3 position further diversifies the chemical space accessible from the indazole core.
Nitration and Amination:
Direct nitration at the C3 position can be achieved under specific conditions. Radical C3-nitration of 2H-indazoles has been reported using iron(III) nitrate (B79036) (Fe(NO₃)₃) in the presence of TEMPO. chim.it For 1H-indazoles, nitration can be a key step in a multi-step synthesis. For example, 6-bromoindazole can be nitrated at the C3 position as a precursor to other derivatives. google.com The direct amination of the C3 position is less common, with many 3-aminoindazoles being synthesized through cyclization strategies involving hydrazine. nih.gov
Borylation:
Iridium-catalyzed C-H borylation is a highly effective and regioselective method for functionalizing the C3 position. researchgate.net In the absence of strong steric directing groups, this reaction proceeds rapidly and with high selectivity for the C3 C-H bond of N-protected indazoles. researchgate.net The resulting C3-boronate esters are versatile synthetic intermediates that can be used in a variety of subsequent transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl halides. researchgate.net
Sulfenylation and Selenylation:
The introduction of sulfur and selenium moieties at the C3 position has also been explored. chim.it While specific examples on the this compound core are not extensively detailed, the general reactivity of the indazole scaffold allows for such functionalizations. These reactions often proceed via electrophilic attack on the C3 position. The chemistry shows parallels to that of indoles, where iodine-catalyzed sulfenylation using a 1-aryltriazene/CS₂ combination has been demonstrated as an effective method for creating C3-thioethers. acs.org
Oxidation and Reduction Chemistry of Indazole Derivatives
The this compound core and its derivatives can undergo various oxidation and reduction reactions, targeting either the heterocyclic system or its substituents. ambeed.comambeed.com
Reduction:
Substituents on the indazole ring can be readily reduced. For instance, a nitro group, which can be introduced at the C3 position, can be reduced to a 3-amino group using standard conditions like catalytic hydrogenation (e.g., H₂ over a palladium catalyst). The bromine atom at the C7 position can also be reduced, leading to the corresponding debrominated indazole derivative, typically using reducing agents like hydrogen gas over a metal catalyst. ambeed.comambeed.com Wolff-Kishner reduction conditions have been used in the synthesis of carbazole (B46965) derivatives from ketone precursors, a reaction type that highlights the stability of the core under certain reductive conditions. rsc.org
Oxidation:
The indazole ring system can participate in oxidative reactions. Silver(I)-mediated intramolecular oxidative C-H amination has been employed in the synthesis of 1H-indazoles from hydrazone precursors, demonstrating a pathway involving oxidation of the core structure. nih.gov General oxidizing agents can also be used to modify substituent groups, depending on the specific functional groups present on the molecule. ambeed.comambeed.com
Metalation Reactions and Applications
Metalation is a cornerstone of modern strategies for the functionalization of the indazole scaffold, enabling the introduction of a wide array of substituents through subsequent cross-coupling reactions. ambeed.comambeed.com
Metalation can be achieved through several pathways:
Directed Lithiation: The use of strong organolithium bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) can deprotonate the indazole ring at specific positions, often directed by existing substituents. chim.itnih.gov
Halogen-Metal Exchange: The bromine atom at the C7 position provides a handle for halogen-metal exchange reactions, typically using organolithium reagents to generate a 7-lithio-indazole species. ambeed.comambeed.com This intermediate can then be trapped with various electrophiles.
Regioselective Zincation: As mentioned previously, the use of TMP₂Zn on N1-protected indazoles facilitates highly regioselective metalation at the C3 position. chim.it
These metalated indazole intermediates are not typically isolated but are used in situ for a variety of synthetic applications, most notably palladium-catalyzed cross-coupling reactions like Negishi, Suzuki, and Stille couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, providing access to complex indazole derivatives that are valuable in drug discovery and materials science. chim.itresearchgate.net
Advanced Spectroscopic and Crystallographic Characterization of 7 Bromo 6 Methoxy 1h Indazole and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of indazole derivatives, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural verification of 7-Bromo-6-methoxy-1H-indazole and related compounds.
In the ¹H NMR spectrum of a related compound, 1-(4-bromophenyl)-6-methoxy-1H-indazole, the methoxy (B1213986) protons present as a singlet at approximately 3.93 ppm. The aromatic protons exhibit characteristic splitting patterns, with doublets observed at 6.77 ppm, 6.84 ppm, and 6.89 ppm, and a singlet at 7.07 ppm, which helps in assigning the positions of the substituents on the indazole core. ajrconline.org For 6-bromo-4-methoxy-1H-indazole, the methoxy protons appear as a singlet at 3.88 ppm, and the N-H proton of the indazole ring is observed as a singlet at a significantly downfield shift of 11.23 ppm. ajrconline.org The chemical shifts and coupling constants are instrumental in differentiating between isomers. For instance, in N-substituted indazoles, the position of substitution can be determined by analyzing the differences in the ¹H and ¹³C NMR spectra of the N-1 and N-2 isomers. mdpi.com
¹³C NMR spectroscopy provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their electronic environment. cdnsciencepub.com For example, in N-substituted indazoles, the chemical shift of C3 is a useful probe for determining the position of the substituent, appearing at approximately 135 ppm for N1-substituted isomers and 123 ppm for N2-substituted isomers. acs.org The carbon of the methoxy group in substituted indazoles typically resonates around 55-60 ppm. vulcanchem.com
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Indazoles
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-(4-bromophenyl)-6-methoxy-1H-indazole ajrconline.org | CDCl₃ | 3.93 (s, 3H, OCH₃), 6.77 (d, 1H), 6.84 (d, 1H), 6.89 (d, 1H), 7.07 (s, 1H), 7.14 (d, 1H), 7.76 (s, 1H) | Not specified |
| 6-bromo-4-methoxy-1H-indazole ajrconline.org | CDCl₃ | 3.88 (s, 3H, OCH₃), 6.85 (s, 1H), 6.91 (s, 1H), 7.74 (s, 1H), 11.23 (s, 1H, NH) | Not specified |
| 6-Bromo-1-ethyl-3-iodo-1H-indazole doi.org | CDCl₃ | 7.57 (s, 1H), 7.34–7.26 (m, 2H), 4.39 (q, 2H), 1.50 (t, 3H) | 142.5, 127.2, 124.1, 122.8, 114.0, 111.9, 90.8, 44.5, 14.1 |
| 1-Benzyl-6-bromo-3-iodo-1H-indazole doi.org | CDCl₃ | 7.55 (s, 1H), 7.38–7.28 (m, 5H), 7.21–7.18 (m, 2H), 5.72 (s, 2H) | 141.3, 135.9, 128.8, 127.8, 124.8, 124.5, 123.0, 121.0, 120.3, 119.5, 110.4, 98.8, 53.0 |
Note: This table presents a selection of data for illustrative purposes. For complete and detailed assignments, refer to the cited literature.
Advanced NMR techniques are indispensable for probing more complex structural features such as tautomerism and for the unambiguous differentiation of isomers.
¹⁵N NMR spectroscopy is particularly powerful for studying the nitrogen-rich indazole core. The chemical shifts of the nitrogen atoms are highly indicative of their chemical environment and bonding state. ipb.pt In N-substituted azoles, the "pyrrole-type" nitrogen atom is significantly more shielded than the "pyridine-type" nitrogen, allowing for clear assignment. researchgate.net For instance, the ¹⁵N chemical shifts of N1 and N2 in N-substituted indazoles are markedly different, aiding in the structural assignment of isomers. acs.org The chemical shift of the N1 atom in 3-substituted 1-methyl-5-chloropyrazoles is in the range of -178 to -188 ppm, while the N2 atom resonates about 100 ppm further downfield (-76 to -81 ppm). researchgate.net
Solid-state Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is crucial for studying the structure of indazoles in the solid state, where they often exist as a single tautomer. cdnsciencepub.comcdnsciencepub.com This technique can provide information about the tautomeric equilibrium in the solid phase and can be used to confirm the structures determined by X-ray crystallography. acs.org CPMAS NMR has been used to study various fluorinated 3-methyl-1H-indazoles, confirming that they exist as 1H-tautomers in the crystal. csic.es
Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are also employed for the definitive assignment of regioisomers. researchgate.net These advanced methods allow for the elucidation of through-space and through-bond correlations between nuclei, providing conclusive structural evidence. researchgate.net
1H NMR and 13C NMR for Structural Assignment
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound and its analogues.
FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. In substituted indazoles, characteristic absorption bands can be observed. For example, the N-H stretching vibration in 1H-indazoles is typically seen in the range of 3100-3400 cm⁻¹. ajrconline.orgvulcanchem.com The C-O stretching of the methoxy group is expected around 1201-1250 cm⁻¹. ajrconline.orgvulcanchem.com The presence of a bromine substituent is indicated by C-Br vibrations in the lower frequency region, typically between 550-600 cm⁻¹. Aromatic C=C stretching vibrations are generally observed in the 1450–1600 cm⁻¹ range.
Table 2: Characteristic FT-IR Absorption Bands for Substituted Indazoles
| Functional Group | Typical Absorption Range (cm⁻¹) | Example Compound(s) and Observed Frequencies (cm⁻¹) |
| N-H stretch | 3100-3400 | 6-bromo-4-methoxy-1H-indazole: 3226 ajrconline.org |
| C-H stretch (aromatic) | 3000-3100 | 1-(4-bromophenyl)-6-methoxy-1H-indazole: 3046 ajrconline.org |
| C-H stretch (methyl) | 2850-2960 | 1-(4-bromophenyl)-6-methoxy-1H-indazole: 2934 ajrconline.org |
| C=N stretch (indazole ring) | 1580-1620 | 1-(4-bromophenyl)-6-methoxy-1H-indazole: 1598 ajrconline.org |
| C-O-C stretch (methoxy) | 1200-1250 | 1-(4-bromophenyl)-6-methoxy-1H-indazole: 1201 ajrconline.org |
| C-Br stretch | 550-750 | 6-bromo-4-methoxy-1H-indazole: 732 ajrconline.org |
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. It has been effectively used to analyze indazole derivatives, including synthetic cannabinoids. nih.govresearchgate.net Raman difference spectroscopy can reveal subtle changes in molecular structure and intermolecular interactions. researchgate.net For instance, characteristic peaks in the Raman spectrum can be used to differentiate between indole (B1671886) and indazole amide synthetic cannabinoids, with notable differences often appearing in the 540-650 cm⁻¹ region. nih.gov The combination of Raman spectroscopy with computational methods like Density Functional Theory (DFT) can aid in the assignment of vibrational modes. researchgate.netresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound and its analogues. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of the elemental composition of a molecule. rsc.org
The electron ionization (EI) mass spectrum of a substituted indazole will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides structural information. For example, in 1-(4-bromophenyl)-6-methoxy-1H-indazole, the molecular ion peak is observed at m/z 302. ajrconline.org For 6-bromo-4-methoxy-1H-indazole, the molecular ion is at m/z 225. ajrconline.org The fragmentation of these compounds often involves the loss of substituents or cleavage of the indazole ring system, providing clues to the original structure. vulcanchem.comvulcanchem.comresearchgate.net For instance, synthetic cannabinoids with an indazole core exhibit characteristic fragmentation patterns, often involving the loss of a linked group or both the linked group and a side chain. diva-portal.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical method for probing the electronic properties of molecules like this compound. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.
For heteroaromatic systems such as indazoles, the UV-Vis spectrum typically displays absorptions arising from π → π* and n → π* electronic transitions. researchgate.net The fused benzene (B151609) and pyrazole (B372694) rings constitute a conjugated π-system. The bromine and methoxy substituents on the benzene ring can modulate the electronic transitions. The methoxy group, being an electron-donating group, and the bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, can influence the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
While specific experimental UV-Vis data for this compound is not extensively published, analysis of related indazole derivatives provides insight. For instance, computational studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict UV-Vis absorption spectra and assign the major contributions to electronic transitions. researchgate.net These calculations can determine the HOMO-LUMO gap, which is correlated with the molecule's chemical reactivity and the wavelength of maximum absorption (λmax). For substituted indazoles, both π—π* and n—π* interactions are typically identified in experimental and computational UV-Vis spectra. researchgate.net
X-ray Crystallography for Solid-State Molecular Structure and Supramolecular Architecture
For indazole derivatives, X-ray diffraction studies reveal that the bicyclic indazole core is generally planar. researchgate.net In the case of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, the pyrazole and benzene rings are nearly co-planar, with a very small dihedral angle between them. researchgate.net The solid-state structure confirms the specific tautomeric form present in the crystal; for most unsubstituted or C-substituted indazoles, the more stable 1H-tautomer is observed. csic.es Crystallographic analysis is essential for understanding the influence of substituents, such as the bromo and methoxy groups in this compound, on the molecular geometry.
The supramolecular architecture of crystalline indazoles is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the crystal packing and influence the material's physical properties.
Hydrogen Bonding: The most prominent interaction in NH-indazoles is hydrogen bonding. The indazole ring contains both a hydrogen bond donor (the N-H group) and acceptor sites (the lone pair on the sp2-hybridized nitrogen atom). In many bromo-substituted indazoles, molecules form inversion dimers linked by pairs of N—H⋯N hydrogen bonds, creating characteristic R²₂(8) graph-set motifs. researchgate.net In other cases, these hydrogen bonds can lead to the formation of trimers or catemers (chains). csic.es In addition to the primary N-H···N bonds, weaker C—H⋯O and C—H⋯Br hydrogen bonds can also be present, further stabilizing the three-dimensional network. researchgate.net The methoxy group in this compound could participate in C-H···O interactions.
Aromatic and Halogen Interactions: Aromatic π–π stacking interactions between the planar indazole rings are common, contributing significantly to crystal stability. researchgate.net These can involve parallel-displaced arrangements of the rings. iucr.org The bromine atom at the 7-position can participate in halogen bonding, a directional interaction between the electropositive region (σ-hole) on the bromine and a nucleophile, which can play a crucial role in directing the crystal packing. Hirshfeld surface analysis is a computational tool used to visualize and quantify these varied intermolecular contacts, including H···H, C···H, and halogen-related interactions. scirp.org
Table 1: Intermolecular Interactions in Substituted Indazole Analogues
| Interaction Type | Description | Example Compound(s) | Citation(s) |
|---|---|---|---|
| N—H⋯N Hydrogen Bond | Forms dimers with R²₂(8) loops or extended catemer chains. | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, 3-Methyl-1H-indazole | researchgate.netcsic.es |
| π–π Stacking | Parallel-displaced stacking between aromatic indazole rings. | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | researchgate.net |
| C—H⋯O Hydrogen Bond | Weak interaction involving C-H donors and oxygen acceptors. | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | researchgate.net |
| C—H⋯Br Hydrogen Bond | Weak interaction involving the bromine substituent. | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | researchgate.net |
| Halogen Bonding | Directional interaction involving the bromine atom's σ-hole. | 6-Bromo-5-methoxy-1H-indazole | |
A notable example is seen in certain fluorinated indazole analogues, such as 3-trifluoromethyl-1H-indazole. csic.es These compounds crystallize in the chiral space group P3₂, where the molecules are arranged into helical catemers through N–H···N hydrogen bonds. csic.es In such cases, each individual crystal contains molecules arranged in a helix of a single handedness (either left- or right-handed), representing a spontaneous resolution of the conglomerate. csic.es This behavior highlights how the interplay of hydrogen bonding and the specific nature of substituents can lead to complex and chiral supramolecular assemblies from achiral building blocks.
Table 2: Crystallographic Data for an Indazole Analogue
| Parameter | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | Citation |
|---|---|---|
| Molecular Formula | C₁₂H₁₄BrN₃O₂ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Key Structural Feature | Nearly co-planar pyrazole and benzene rings | researchgate.net |
| Supramolecular Motif | Inversion dimers via N—H⋯N hydrogen bonds | researchgate.net |
| Other Interactions | π–π stacking, C—H⋯O, C—H⋯Br bonds | researchgate.net |
Computational and Theoretical Investigations of 7 Bromo 6 Methoxy 1h Indazole
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental properties of indazole derivatives. These theoretical methods allow for the examination of molecules at the electronic level, offering a detailed understanding that complements experimental findings.
Density Functional Theory (DFT) has become a primary tool for investigating the geometry and electronic characteristics of indazole systems due to its balance of computational cost and accuracy. rsc.orgdergipark.org.tr DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable conformation (optimized geometry) of the molecule in the gaseous phase or in solution. nih.govacs.orgresearchgate.net
The electronic effects of substituents, as revealed by DFT, are crucial for understanding the molecule's reactivity and intermolecular interactions. Charge density analysis can map the redistribution of electrons across the molecular framework, highlighting the electronic influence of the bromo and methoxy (B1213986) groups on the fused ring system.
Table 1: Representative DFT-Calculated Geometrical Parameters for an Indazole Core (Note: This table presents typical, generalized data for an indazole ring system based on computational studies of related derivatives. Specific values for 7-Bromo-6-methoxy-1H-indazole would require a dedicated computational study.)
| Parameter | Typical Value Range |
| N1-N2 Bond Length | 1.35 - 1.38 Å |
| C7-C7a Bond Length | 1.39 - 1.42 Å |
| C3-N2 Bond Length | 1.32 - 1.35 Å |
| N1-C7a Bond Angle | 108° - 111° |
| C3-N2-N1 Bond Angle | 112° - 115° |
These high-level calculations are also valuable for determining thermochemical data, such as the heat of formation and atomization energies, which are fundamental to understanding the molecule's intrinsic stability. thieme-connect.de While computationally more intensive than DFT, ab initio methods serve as a benchmark for validating the results of other computational approaches.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure
Analysis of Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule dictate its chemical reactivity. Computational methods provide several key descriptors that help in predicting how and where a molecule will react.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr
Table 2: Conceptual HOMO-LUMO Data for Substituted Indazoles (Note: These values are illustrative, based on general findings for related compounds, and serve to demonstrate the utility of FMO analysis.)
| Compound Feature | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Implication |
| Parent Indazole | ~ -6.5 | ~ -1.0 | ~ 5.5 | Reference Stability |
| Electron-Donating Group | Higher (e.g., -6.2) | Slightly Higher (e.g., -0.9) | Smaller | Increased Reactivity |
| Electron-Withdrawing Group | Lower (e.g., -6.8) | Lower (e.g., -1.5) | Smaller | Increased Reactivity |
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic reagents. rsc.orgresearchgate.net The MEP surface illustrates the charge distribution within a molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. rsc.orgdergipark.org.tr
For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the methoxy group, identifying these as sites for hydrogen bonding and electrophilic interaction. dergipark.org.tr Positive potential (blue) would be expected around the hydrogen atom attached to the N1 nitrogen, making it a potential site for deprotonation. The bromine atom can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.
Fukui functions provide a more quantitative method for identifying reactive sites within a molecule by analyzing the change in electron density when an electron is added or removed. researchgate.net These functions help to pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack.
The Fukui function f+ relates to reactivity towards a nucleophilic attack (electron acceptance) and highlights sites where the LUMO is localized.
The Fukui function f- corresponds to reactivity towards an electrophilic attack (electron donation) and identifies sites where the HOMO is localized.
The function f0 is used for predicting sites of radical attack.
For halogenated indazoles, Fukui function analysis has been used to predict the regioselectivity of reactions like bromination. nih.gov In a study on the bromination of 4-substituted-1H-indazoles, the Fukui function f(k)+ correctly predicted that nucleophilic attack would preferentially occur at the C5 and C7 positions. nih.gov For this compound, these calculations could precisely rank the reactivity of the different carbon and nitrogen atoms, providing a theoretical basis for its observed chemical behavior and guiding the design of regioselective synthetic transformations. researchgate.net
In Vitro Biological Activity and Mechanistic Studies of 7 Bromo 6 Methoxy 1h Indazole Derivatives
Enzyme Inhibition Studies
Derivatives of 7-Bromo-6-methoxy-1H-indazole have been investigated for their ability to inhibit various enzymes, a key mechanism for their therapeutic potential.
The this compound framework serves as a foundational structure in the synthesis of potent kinase inhibitors. Specifically, this compound-3-carboxylic acid methyl ester is utilized as a key intermediate in preparing indazole-pyridine-based protein kinase/Akt inhibitors. These inhibitors are designed to target the Akt signaling pathway, which is frequently dysregulated in tumors and is critical for cell growth and survival. The indazole moiety acts as a scaffold that can be chemically modified to improve the potency and selectivity against a range of kinases.
Table 1: Kinase Inhibition Profile of this compound Derivatives
| Target Kinase/Pathway | Reported Activity of Derivatives | Source |
|---|
Beyond kinases, derivatives of this scaffold have shown inhibitory activity against other classes of enzymes. Research has identified this compound-3-carboxylic acid methyl ester as a primary inhibitor of human neutrophil elastase, an enzyme implicated in inflammatory processes. Furthermore, recent studies indicate that derivatives of this compound possess antimicrobial properties, suggesting potential activity against microbial enzymes, although specific targets like DNA gyrase have not been explicitly detailed for this scaffold.
Table 2: Other Enzyme Inhibition by this compound Derivatives
| Target Enzyme | Reported Activity of Derivatives | Source |
|---|---|---|
| Human Neutrophil Elastase | Acts as a primary inhibitor. |
Kinase Inhibition (e.g., EGFR, VEGFR-2, FGFR, PI3K, CRAF, ALK, TTK)
Cellular Pathway Modulation (In Vitro)
The enzymatic inhibition by this compound derivatives translates into significant effects on cellular pathways, including those controlling cell proliferation and survival.
Derivatives of this compound have been noted for their potential to affect cell cycle progression. By inhibiting key enzymes involved in cell division and signaling, these compounds can halt the proliferation of cells, a hallmark of their anticancer potential.
The modulation of critical cell survival pathways by these derivatives can lead to the induction of apoptosis, or programmed cell death. By inhibiting the Akt signaling pathway, which is crucial for cell survival, inhibitors derived from the this compound scaffold can trigger apoptotic mechanisms in cancer cells.
The primary mechanism of action for many inhibitors derived from this scaffold involves the modulation of specific biological pathways. The Akt signaling pathway is a key target. Inhibition of this pathway by this compound derivatives can lead to downstream effects on cell growth and survival, making it a focal point of their therapeutic action.
Table 3: Cellular Pathway Modulation by this compound Derivatives
| Cellular Process/Pathway | Observed In Vitro Effect of Derivatives | Source |
|---|---|---|
| Cell Cycle Regulation | Potential to affect cell cycle progression. | |
| Apoptosis | Can induce apoptosis by inhibiting cell survival pathways. |
Induction of Apoptosis Mechanisms (In Vitro)
Antimicrobial Activity Evaluation (In Vitro)
Indazole derivatives are recognized for their broad-spectrum pharmacological activities, including antimicrobial effects. nih.gov The unique structure of the indazole nucleus, a fusion of a pyrazole (B372694) and a benzene (B151609) ring, makes it a valuable scaffold in the design of new antimicrobial agents. nih.govmdpi.com
Recent studies have highlighted the potential of indazole derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, a series of novel indazole analogs were synthesized and showed activity against various bacterial strains. researchgate.net Specifically, certain 1H-indazole derivatives have been identified as promising inhibitors of filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division, suggesting a pathway for new antibacterial drugs. mdpi.com
The antibacterial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. Some indazole derivatives have demonstrated significant activity, with MIC values indicating potent inhibition of bacterial growth. mdpi.com For example, in a study of various heterocyclic compounds, certain indazole derivatives displayed notable activity against strains like Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). jmchemsci.com
Interactive Table: Antibacterial Activity of Selected Indazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| Indazole Analogs (3a-j, 5a-j) | Gram-positive & Gram-negative | General antibacterial activity | researchgate.net |
| Indazoles (2, 3, 5) | Gram-positive isolates | MIC ≤ 128 µg/mL | mdpi.com |
| Pyrazoline (9) | S. aureus, S. epidermidis, E. faecalis, E. faecium | MIC = 4 μg/mL | mdpi.com |
It's important to note that the substitution pattern on the indazole ring plays a crucial role in the antibacterial potency. The presence and position of groups like bromine can influence the compound's ability to penetrate bacterial cells and interact with its target. researchgate.net
The therapeutic potential of indazole derivatives extends to antifungal and antiprotozoal applications. nih.govmdpi.com Several studies have reported the efficacy of these compounds against various fungal and protozoal strains. nih.govcbijournal.com
For example, a series of 3-phenyl-1H-indazole derivatives demonstrated broad anticandidal activity against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov In another study, a 6-bromo-1H-indazole derivative showed activity against Candida albicans. researchgate.net
In the realm of antiprotozoal activity, derivatives of 2H-indazole have been evaluated against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. Certain derivatives of tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate showed potent activity against these protozoa, with efficacy in some cases comparable to the reference drug metronidazole. cbijournal.com
Interactive Table: Antifungal and Antiprotozoal Activity of Selected Indazole Derivatives
| Compound/Derivative | Organism | Activity | Reference |
|---|---|---|---|
| 3-phenyl-1H-indazole derivatives (10a–i) | C. albicans, C. glabrata, C. tropicalis | Broad anticandidal activity | nih.gov |
| 6-bromo-1H-indazole derivative (8e) | Candida albicans | Active | researchgate.net |
The antimicrobial action of indazole derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism is the inhibition of key enzymes necessary for microbial survival. For example, some indazole derivatives may inhibit enzymes involved in bacterial cell wall synthesis or DNA replication. researchgate.net
Another potential mechanism is the disruption of the microbial cell membrane. The structural characteristics of these compounds, including their lipophilicity which can be enhanced by halogen substituents like bromine, may facilitate their penetration of bacterial cell membranes, leading to increased permeability and cell death. researchgate.net Furthermore, some derivatives have been found to inhibit filamentous temperature-sensitive protein Z (FtsZ), a protein critical for bacterial cell division, highlighting a specific molecular target. mdpi.com
Antifungal and Antiprotozoal Properties
Anti-inflammatory and Antioxidant Properties (In Vitro)
Indazole derivatives have demonstrated significant potential as anti-inflammatory and antioxidant agents in various in vitro assays. nih.govnih.gov
The anti-inflammatory properties are often attributed to their ability to inhibit key mediators of the inflammatory response. Studies have shown that certain indazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.gov For instance, some derivatives have been shown to inhibit human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases.
In terms of antioxidant activity, indazole derivatives have been evaluated for their ability to scavenge free radicals. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to quantify this activity. The antioxidant potential is an important aspect of their therapeutic profile, as oxidative stress is implicated in the pathogenesis of many inflammatory conditions.
Interactive Table: Anti-inflammatory and Antioxidant Activity of Indazole Derivatives
| Derivative Type | In Vitro Assay | Finding | Reference |
|---|---|---|---|
| N-benzoylindazole derivatives | HNE inhibition | Effective inhibitors | |
| Indazole and its derivatives | COX-2 inhibition | Concentration-dependent inhibition | nih.gov |
| Indazole and its derivatives | Free radical scavenging | Concentration-dependent inhibition | nih.gov |
| 5-bromo-7-methyl-1H-indazole derivatives | DPPH radical scavenging | Quantified IC50 values |
Structure-Activity Relationship (SAR) and Structure-Guided Design Principles
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents on the indazole ring influence their therapeutic effects and for guiding the design of more potent and selective compounds.
Key findings from SAR studies on indazole derivatives include:
Substituents on the Indazole Core : The nature and position of substituents on the indazole ring are critical. For instance, the presence of a bromine atom can significantly impact lipophilicity and target binding. researchgate.net Modifications at various positions of the indazole scaffold have been shown to be crucial for activities like IDO1 inhibition and kinase inhibition. mdpi.com
Role of Methoxy (B1213986) and Bromo Groups : The methoxy and bromo groups on the this compound scaffold are key features that influence its binding affinity and selectivity towards molecular targets.
Influence of Different Functional Groups : The addition of different functional groups can drastically alter the biological activity. For example, in a series of indazole derivatives, those with m-methoxy, p-methoxy, and p-bromo aniline (B41778) substitutions showed superior anticancer activity. In contrast, butyl or ethyl groups, and some chloro-substituted compounds had a negative impact on this activity. For antibacterial activity, para-substituted compounds demonstrated potent effects, influenced by electronic and steric properties.
Fragment-Based and Structure-Guided Design : These approaches have been successfully used to optimize indazole derivatives as potent inhibitors of specific targets. For example, structure-guided drug design led to the development of potent epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It provides valuable insights into the binding modes and interactions between indazole derivatives and their biological targets at the molecular level. researchgate.net
Docking studies have been instrumental in:
Identifying Key Interactions : These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. For example, docking studies of indazole derivatives with the enzyme FtsZ have shown specific binding interactions. mdpi.com
Explaining SAR Observations : Molecular docking can provide a rationale for the observed structure-activity relationships. By visualizing the binding poses of different derivatives, researchers can understand why certain substitutions enhance or diminish activity. researchgate.net
Guiding Drug Design : The insights gained from docking studies are invaluable for the rational design of new, more potent, and selective inhibitors. For instance, docking has been used to design indazole-based inhibitors for targets like DNA gyrase and topoisomerase IV. jmchemsci.com
In one study, molecular docking of novel indazole analogs revealed high binding energies with specific amino acid residues (Tyr248, Lys273, Val268, and Arg171) of the target protein (PDB ID: 2ZCS), suggesting a strong interaction that could be responsible for their cytotoxic and antibacterial activities. researchgate.net
Advanced Research Applications and Future Directions in Indazole Chemistry
7-Bromo-6-methoxy-1H-indazole as a Versatile Chemical Building Block for Complex Heterocyclic Molecules
The strategic placement of a bromine atom and a methoxy (B1213986) group on the 1H-indazole core makes this compound a highly versatile building block in organic synthesis. bldpharm.com The bromine at position 7 serves as a key functional handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, to build molecular complexity.
Key synthetic transformations leveraging this scaffold include:
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is frequently used to form carbon-carbon bonds, enabling the connection of the indazole core to various boronic acids and esters. This method is crucial for creating biaryl structures often found in biologically active molecules.
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of N-arylated indazoles, which are important motifs in many pharmaceutical compounds.
Sonogashira Coupling: The reaction with terminal alkynes provides access to alkynyl-substituted indazoles, which can be further elaborated into more complex heterocyclic systems.
Cyanation: The bromo group can be displaced with a cyanide source, followed by reduction, to introduce an aldehyde function, a versatile group for further derivatization. rsc.org
The methoxy group at the 6-position, being an electron-donating group, influences the electronic properties of the indazole ring, which can modulate the reactivity and biological activity of the resulting molecules. This compound is an important intermediate for synthesizing various pharmaceuticals, including potential ketohexokinase (KHK) inhibitors. google.com The combination of these functional groups provides a powerful platform for generating libraries of complex heterocyclic molecules for various research applications. researchgate.net
Reactions of this compound
| Reaction Type | Catalyst/Reagents | Bond Formed | Resulting Structure Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd Catalyst, Base, Boronic Acid/Ester | Carbon-Carbon (Aryl/Alkyl) | Aryl/Alkyl-substituted indazoles | |
| Buchwald-Hartwig Amination | Pd Catalyst, Base, Amine | Carbon-Nitrogen | N-Aryl/N-Alkyl-amino indazoles | |
| Sonogashira Coupling | Pd/Cu Catalysts, Base, Terminal Alkyne | Carbon-Carbon (Alkynyl) | Alkynyl-substituted indazoles | |
| Cyanation | Cyanide source (e.g., CuCN) | Carbon-Carbon (Nitrile) | Cyano-substituted indazoles | rsc.org |
Exploration of Indazole Derivatives in Chemical Biology Probes
Indazole derivatives are widely recognized for their diverse biological activities, making them attractive scaffolds for the development of chemical biology probes. eurekaselect.comresearchgate.net These probes are essential tools for studying biological processes, identifying protein targets, and validating mechanisms of action. While this compound itself is primarily a synthetic intermediate, its derivatives are prime candidates for probe development.
The versatility of the 7-bromo position allows for the attachment of various functional moieties required for a chemical probe, such as:
Reporter Tags: Fluorophores or biotin (B1667282) can be appended via cross-coupling reactions to enable visualization or affinity purification of target proteins.
Photo-affinity Labels: Groups capable of forming a covalent bond with a target protein upon photo-activation can be installed to permanently label the binding site.
Reactive Groups: Warheads that can covalently bind to a specific amino acid residue in a target protein can be introduced, turning a reversible inhibitor into an irreversible one.
The indazole core itself often serves as the pharmacophore that imparts affinity and selectivity for a specific biological target, such as a kinase or enzyme. mdpi.comresearchgate.net For example, novel indazole derivatives have been synthesized and investigated for their potential as inhibitors of enzymes like MMP-9. researchgate.net By systematically modifying the 7-position of the this compound scaffold, researchers can generate a suite of tailored probes to explore complex biological systems.
Integration into Fragment-Based Drug Discovery and Lead Optimization Programs
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in modern drug discovery. rsc.org This approach involves screening small, low-complexity molecules (fragments) that bind weakly to a biological target and then growing or linking them to create more potent inhibitors. The indazole ring is considered a "privileged fragment" in FBDD due to its ability to form key interactions with protein targets, particularly kinases, and its favorable physicochemical properties. rsc.orgpharmablock.com
This compound is an ideal starting point for FBDD and subsequent lead optimization for several reasons:
Fragment Elaboration: The indazole core can serve as the initial fragment hit. The 7-bromo substituent provides a defined vector for chemical elaboration, allowing chemists to synthetically "grow" the fragment into unoccupied pockets of the target's binding site to improve potency and selectivity. rsc.org
Structure-Activity Relationship (SAR) Studies: The scaffold allows for systematic modifications. For instance, Suzuki coupling reactions can be used to explore a wide range of substituents at the 7-position to build a detailed SAR. researchgate.net
Property Modulation: The methoxy group at the 6-position influences the electronic nature of the ring and can be modified to fine-tune properties like solubility, metabolic stability, and cell permeability during the lead optimization phase. mdpi.comacs.org
A notable example involves the optimization of indazole-based compounds as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), where fragment-led design led to potent inhibitors. mdpi.com The process of optimizing a fragment into a potent lead compound often involves iterative cycles of chemical synthesis, biological testing, and structural biology, a process for which modifiable scaffolds like this compound are perfectly suited. acs.orgnih.gov
Role of this compound in Drug Discovery Phases
| Discovery Phase | Application of the Scaffold | Key Feature Utilized | Reference |
|---|---|---|---|
| Fragment Screening | Core structure provides initial weak binding to a target. | Privileged indazole scaffold. | pharmablock.com |
| Hit-to-Lead | Systematic elaboration of the fragment to increase potency. | Vectorial growth from the 7-bromo position. | rsc.org |
| Lead Optimization | Fine-tuning of potency, selectivity, and ADME properties. | Modification at both 7- (via Br) and 6- (via OMe) positions. | mdpi.comacs.org |
Emerging Applications of Indazole Scaffolds in Materials Science
While the primary focus of indazole chemistry has been in pharmaceuticals, emerging applications in materials science are gaining traction. The unique electronic and structural properties of functionalized indazoles make them interesting candidates for the design of novel organic materials.
Specifically, for bromo-substituted indazoles like this compound, a key area of interest is in crystal engineering. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly used as a reliable tool for controlling the self-assembly of molecules in the solid state. This directed interaction can be exploited to construct:
Crystalline Porous Materials: By designing indazole-based molecules with specific geometries, halogen bonding can guide their assembly into ordered, porous frameworks. These materials could have applications in gas storage, separation, or catalysis.
Organic Semiconductors: The aromatic indazole core possesses electronic properties that could be harnessed in organic electronic devices. The ability to functionalize the scaffold allows for the tuning of properties like the HOMO/LUMO energy levels, which is critical for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). smolecule.com
The synthesis of complex, nitrogen-rich fused heterocyclic systems, such as pyrimido[1,2-b]indazoles, also opens up opportunities in materials science, potentially for creating novel dyes, sensors, or other functional materials. rsc.org
Synergistic Approaches: Combinatorial Chemistry and High-Throughput Screening
The convergence of combinatorial chemistry and high-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid synthesis and evaluation of vast numbers of compounds. ingentaconnect.comj-morphology.com this compound is exceptionally well-suited for these approaches.
The reactive bromine handle is the key feature that facilitates its use in combinatorial synthesis. Using automated or parallel synthesis techniques, the 7-bromo position can be reacted with a large library of building blocks (e.g., boronic acids, amines, alkynes) to rapidly generate a diverse library of indazole derivatives. acs.org This strategy allows for the efficient exploration of the chemical space around the indazole scaffold.
Once a library is synthesized, HTS can be employed to screen it against a specific biological target to identify "hits." mdpi.com For example, HTS was used to identify indazole derivatives as potent activators of the Sirt1 enzyme from a large compound collection. mdpi.com This synergistic workflow—using a versatile building block like this compound for combinatorial library synthesis followed by HTS—accelerates the hit identification phase of drug discovery and is a cornerstone of modern pharmaceutical research. j-morphology.comnih.gov
Future Methodological Advancements in Indazole Synthesis and Functionalization
While classical cross-coupling reactions are robust, the future of indazole synthesis lies in developing more efficient, atom-economical, and sustainable methods. eurekaselect.com Research is actively pushing the boundaries of chemical synthesis, with several emerging strategies applicable to scaffolds like this compound:
C-H Activation/Functionalization: This is a major frontier in organic synthesis. Instead of relying on a pre-installed handle like bromine, future methods will increasingly focus on the direct functionalization of C-H bonds on the indazole ring. nih.govresearchgate.net Rhodium-catalyzed C-H activation, for example, has been used to synthesize complex indazoles in a one-pot process. mdpi.comnih.gov Applying these methods could allow for novel modifications at positions not easily accessible through classical routes.
Electrochemical Synthesis: Green chemistry principles are driving the adoption of electrochemical methods, which can replace harsh chemical oxidants or reductants with clean electrical current. researchgate.net Regioselective electrochemical functionalization of indazoles is an emerging area that promises more sustainable synthetic pathways. researchgate.net
Flow Chemistry: Continuous flow reactors offer advantages in safety, scalability, and reaction control compared to traditional batch chemistry. The synthesis and functionalization of indazoles in flow systems can lead to higher yields, shorter reaction times, and the ability to safely handle hazardous intermediates or reactive species.
Use of Novel Intermediates: The development of new synthetic strategies using intermediates like 1H-indazole N-oxides offers alternative pathways for the selective functionalization of the indazole core, particularly at the C3-position. researchgate.net
These advanced methodologies will enable chemists to synthesize increasingly complex and diverse indazole derivatives with greater efficiency and environmental responsibility. eurekaselect.com
Novel Theoretical Insights and Predictive Modeling in Indazole Research
Computational chemistry and predictive modeling are indispensable tools in modern chemical research, providing insights that guide and accelerate experimental work. researchgate.net For indazole research, these in-silico techniques are applied in several ways:
Density Functional Theory (DFT) Calculations: DFT is used to study the electronic structure, stability, and reactivity of molecules. researchgate.net For instance, DFT can predict the most likely sites for electrophilic or nucleophilic attack on the this compound ring, calculate the energy barriers of potential reactions, and analyze the stability of different tautomers or conformers. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. aboutscience.eu By building a QSAR model for a set of indazole derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. aboutscience.eu
Molecular Docking and Dynamics: These methods simulate the interaction between a ligand (like an indazole derivative) and a protein target at the atomic level. Docking can predict the preferred binding mode and affinity, while molecular dynamics simulations can assess the stability of the ligand-protein complex over time. researchgate.net These tools are crucial for understanding the structural basis of inhibition and for guiding the rational design of more potent and selective molecules.
These theoretical approaches provide a powerful complement to experimental synthesis and screening, enabling a more rational, hypothesis-driven approach to the design of novel indazole-based compounds for any application. researchgate.net
Application of Theoretical Methods in Indazole Research
| Computational Method | Information Provided | Application in Research | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction energies, transition states, molecular orbital energies. | Predicting reactivity, understanding reaction mechanisms. | researchgate.net |
| QSAR | Correlation between chemical descriptors and biological activity. | Predicting the activity of new derivatives, guiding library design. | aboutscience.eu |
| Molecular Docking | Binding pose, scoring functions to estimate affinity. | Virtual screening, understanding key protein-ligand interactions. | researchgate.net |
| Molecular Dynamics (MD) | Stability of ligand-protein complex, conformational changes. | Validating docking poses, assessing binding stability. |
Q & A
[Basic] What synthetic strategies are commonly employed for 7-Bromo-6-methoxy-1H-indazole, and how are reaction conditions optimized?
The synthesis typically involves sequential halogenation and methoxylation of indazole precursors. Key steps include:
- Bromination : Use of brominating agents (e.g., N-bromosuccinimide) in polar aprotic solvents like DMF at 0–5°C to minimize side reactions .
- Methoxylation : Introduction of the methoxy group via nucleophilic substitution using sodium methoxide or methyl iodide under reflux conditions .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity. Monitoring via TLC and NMR ensures intermediate validation .
Critical Parameters : Temperature control during bromination prevents over-halogenation, while stoichiometric excess of methoxylation reagents (1.2–1.5 eq) maximizes yield.
[Advanced] How can SHELXL be utilized to refine crystallographic data for this compound, particularly with disordered substituents?
SHELXL is effective for handling high-resolution data and twinning. Methodological considerations include:
- Disorder Management : Use of PART and AFIX commands to model disordered methoxy or bromine groups. Anisotropic displacement parameters (ADPs) refine thermal motion .
- Hydrogen Bonding : Restraints for N–H···O/N interactions stabilize the indazole core. Distance restraints (DFIX) ensure geometry compliance during refinement .
- Validation : R-factor convergence (<5%), Fo-Fc maps, and Hirshfeld surface analysis confirm structural integrity. Challenges include resolving π-stacking interactions in polymorphic forms .
[Advanced] What computational approaches predict the electronic properties of this compound, and how does Multiwfn enhance this analysis?
- Wavefunction Analysis : Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. For example, the bromine atom exhibits a δ+ ESP (~15 kcal/mol), directing substitution reactivity .
- Orbital Composition : Natural Bond Orbital (NBO) analysis reveals hybridization (e.g., C-6 methoxy sp² character) and hyperconjugative interactions affecting stability .
- Reactivity Descriptors : Fukui functions (f⁻) highlight C-3 as the most electrophilic site for Suzuki coupling, validated via DFT (B3LYP/6-311+G(d,p)) .
[Basic] Which analytical techniques are essential for characterizing this compound?
- NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ 8.21 (s, H-3), δ 4.02 (s, OCH₃), and δ 7.85 (d, H-5) .
- HPLC : Reverse-phase C18 columns (ACN/water) with UV detection (254 nm) confirm purity (>99%) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 243.0) validates molecular weight .
[Advanced] How should structure-activity relationship (SAR) studies be designed for this compound derivatives in anticancer research?
- Derivatization : Synthesize analogs with substituents at C-3 (e.g., aryl, alkyl) and assess IC₅₀ against cancer cell lines (e.g., MCF-7, A549) .
- Target Engagement : Use kinase inhibition assays (e.g., EGFR, BRAF) to link substituent electronegativity (Hammett σ values) to activity .
- Data Correlation : Multivariate regression models (e.g., PLS) correlate logP, polar surface area, and IC₅₀ to optimize bioavailability .
[Advanced] How can contradictory bioactivity data between this compound and its analogs be resolved?
- Experimental Replication : Standardize assays (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Computational Validation : MD simulations (AMBER) assess binding mode consistency across analogs. For example, methoxy rotation alters π-π stacking with kinase active sites .
- Statistical Analysis : Apply Tukey’s HSD test to identify outliers in dose-response datasets. Meta-analysis of IC₅₀ values across studies clarifies trends .
[Basic] What safety protocols are recommended for handling this compound in the lab?
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
- Waste Disposal : Quench reaction residues with 10% NaHCO₃ before aqueous disposal .
- Spill Management : Absorb with vermiculite and treat with 5% ascorbic acid to reduce bromine volatility .
[Advanced] What strategies improve the yield of this compound in scaled-up syntheses?
- Catalyst Optimization : Pd(OAc)₂/XPhos (2 mol%) enhances Buchwald-Hartwig coupling yields (~85%) for N-alkylated analogs .
- Solvent Selection : Switch from DMF to MeCN in methoxylation reduces side-product formation at >50 mmol scale .
- Process Analytics : PAT tools (e.g., ReactIR) monitor intermediate formation in real-time, enabling dynamic parameter adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
